molecular formula C21H28N2O3 B14428787 4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide CAS No. 94160-07-3

4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide

Cat. No.: B14428787
CAS No.: 94160-07-3
M. Wt: 356.5 g/mol
InChI Key: CLOYEMVSCVWBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide is an organic compound with a complex structure that includes a phenylacetamide core, a hydroxy group, and a benzyl(isopropyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenylacetamide core: This can be achieved by reacting phenylacetic acid with an appropriate amine under acidic conditions to form the amide bond.

    Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the benzyl(isopropyl)amino group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with benzyl(isopropyl)amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl(isopropyl)amino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

94160-07-3

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

2-[4-[3-[benzyl(propan-2-yl)amino]-2-hydroxypropoxy]phenyl]acetamide

InChI

InChI=1S/C21H28N2O3/c1-16(2)23(13-18-6-4-3-5-7-18)14-19(24)15-26-20-10-8-17(9-11-20)12-21(22)25/h3-11,16,19,24H,12-15H2,1-2H3,(H2,22,25)

InChI Key

CLOYEMVSCVWBME-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)CC(COC2=CC=C(C=C2)CC(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.